The compound is classified under the broader category of pteridines, which are heterocyclic compounds containing a fused pyrimidine and pyrazine ring. It is synthesized from pteridine derivatives through various chemical reactions. Its IUPAC name is 2-chloro-5,6,7,8-tetrahydropteridine, and it can be referenced in databases like PubChem for further chemical details .
The synthesis of 2-chloro-5,6,7,8-tetrahydropteridine typically involves several key steps:
The molecular formula of 2-chloro-5,6,7,8-tetrahydropteridine is . The compound features a bicyclic structure with four nitrogen atoms integrated into the rings.
InChI=1S/C6H7ClN4/c7-5-4(9)3-10-6(5)11-1-2-8/h3H,1-2H2,(H,9,10)
IDRZKQJZVJYFJZ-UHFFFAOYSA-N
.The structural representation highlights the presence of the chlorine substituent at the second position of the tetrahydropteridine framework.
2-Chloro-5,6,7,8-tetrahydropteridine participates in several significant chemical reactions:
2-Chloro-5,6,7,8-tetrahydropteridine functions primarily as a cofactor for several important enzymes:
These enzymatic processes are crucial for neurotransmitter synthesis and various physiological functions.
The physical properties of 2-chloro-5,6,7,8-tetrahydropteridine include:
Chemical properties include its solubility in organic solvents and reactivity under various conditions (e.g., oxidation-reduction reactions) .
2-Chloro-5,6,7,8-tetrahydropteridine has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: